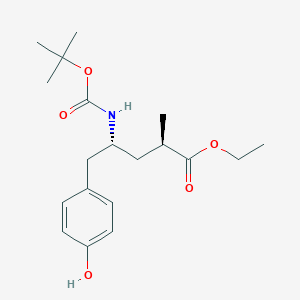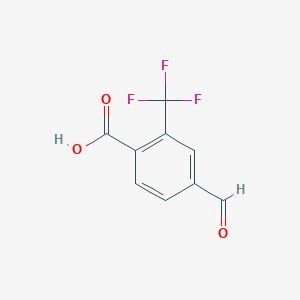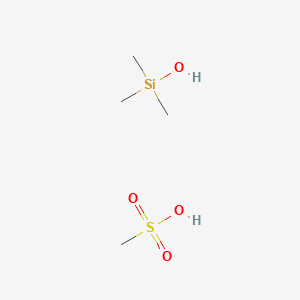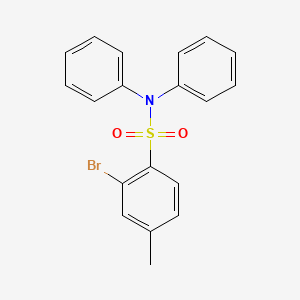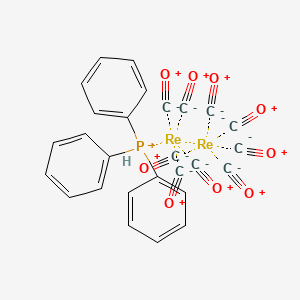
Nonacarbonyl(triphenylphosphine)dirhenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacarbonyl(triphenylphosphine)dirhenium is a complex organometallic compound with the chemical formula [Re₂(CO)₉(PPh₃)] It is known for its unique structure, which includes two rhenium atoms bonded together and coordinated with nine carbonyl groups and one triphenylphosphine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonacarbonyl(triphenylphosphine)dirhenium can be synthesized through the reaction of dirhenium decacarbonyl with triphenylphosphine. The reaction typically involves heating dirhenium decacarbonyl in the presence of triphenylphosphine under an inert atmosphere, such as nitrogen or argon. The reaction proceeds as follows: [ \text{Re}2(\text{CO}){10} + \text{PPh}_3 \rightarrow \text{Re}_2(\text{CO})_9(\text{PPh}_3) + \text{CO} ]
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Nonacarbonyl(triphenylphosphine)dirhenium undergoes various types of chemical reactions, including:
Ligand Substitution: The triphenylphosphine ligand can be replaced by other ligands, such as phosphines or phosphites, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the rhenium atoms undergo changes in oxidation states.
Addition Reactions: this compound can react with small molecules like oxygen, nitrogen monoxide, and iodine.
Common Reagents and Conditions
Ligand Substitution: Reactions typically involve the use of excess ligand and may require heating or the presence of a catalyst.
Oxidation and Reduction: Common oxidizing agents include oxygen and iodine, while reducing agents may include hydrogen or hydrides.
Addition Reactions: These reactions often occur under mild conditions and may involve the use of solvents like decalin.
Major Products Formed
Ligand Substitution: Products include various substituted rhenium carbonyl complexes.
Oxidation and Reduction: Products may include oxidized or reduced forms of the rhenium complex.
Addition Reactions: Products include adducts with the added small molecules.
Scientific Research Applications
Nonacarbonyl(triphenylphosphine)dirhenium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other rhenium complexes and as a catalyst in various organic reactions.
Biology: The compound’s potential as a radiopharmaceutical agent is being explored due to the radioactive properties of rhenium isotopes.
Medicine: Research is ongoing into its use in targeted cancer therapies, leveraging its ability to deliver radioactive rhenium to tumor sites.
Industry: this compound is used in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which nonacarbonyl(triphenylphosphine)dirhenium exerts its effects involves the coordination of the rhenium atoms with various ligands. The compound can undergo ligand exchange, redox reactions, and addition reactions, which alter its chemical properties and reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or radiopharmaceutical use.
Comparison with Similar Compounds
Nonacarbonyl(triphenylphosphine)dirhenium can be compared with other rhenium carbonyl complexes, such as:
Octacarbonylbis(triphenylphosphine)dirhenium: This compound has two triphenylphosphine ligands and eight carbonyl groups, offering different reactivity and applications.
Dirhenium decacarbonyl: Lacking the triphenylphosphine ligand, this compound has different chemical properties and uses.
Rhenium tricarbonyl complexes: These smaller complexes have distinct reactivity and are used in different catalytic and medicinal applications.
This compound is unique due to its specific ligand arrangement and the resulting chemical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H16O9PRe2+ |
|---|---|
Molecular Weight |
887.8 g/mol |
IUPAC Name |
carbon monoxide;rhenium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.9CO.2Re/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;9*1-2;;/h1-15H;;;;;;;;;;;/p+1 |
InChI Key |
UZFGPTHCKRELCO-UHFFFAOYSA-O |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Re].[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


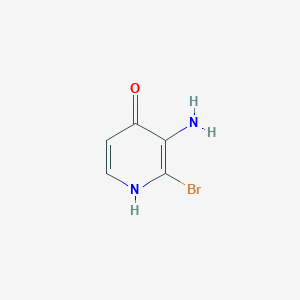
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)

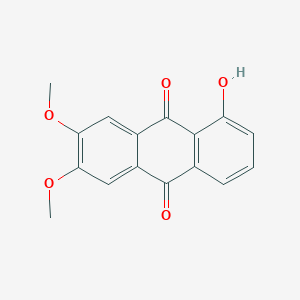
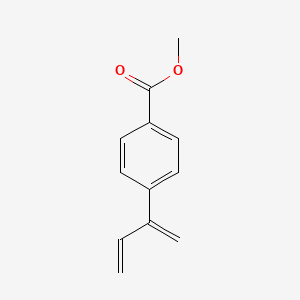
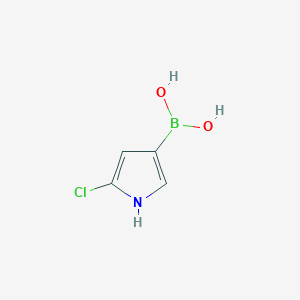

![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
